molecular formula C18H17NO5 B1649400 N-(4-Hydroxycinnamoyl)tyrosine CAS No. 77201-66-2

N-(4-Hydroxycinnamoyl)tyrosine

Cat. No. B1649400
CAS RN: 77201-66-2
M. Wt: 327.3 g/mol
InChI Key: LEEDEKWKJVUWGA-YKXBDCQTSA-N
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Description

N-(4-Hydroxycinnamoyl)tyrosine is a compound containing tyrosine or a derivative thereof resulting from the reaction of tyrosine at the amino group or the carboxy group . It has been detected in various foods, such as cocoa and cocoa products, cocoa beans, and cocoa powder .


Synthesis Analysis

The biosynthesis of hydroxycinnamic acid amides (HCAAs), which include this compound, involves the phenylalanine and tyrosine pathway. Essential enzymes for HCAA biosynthesis include Phenylalanine ammonia lyase (PAL), 4-coumarate CoA ligase (4CL), hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl) transferase (THT), and tyrosine decarboxylase (TyDC) .


Molecular Structure Analysis

The molecular structure of this compound consists of a C6C3 carbon skeleton with a double bond in the side chain that may have a cis or a trans configuration . The IUPAC name for this compound is 3-(4-hydroxyphenyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propanoic acid .


Chemical Reactions Analysis

HCAAs are secondary metabolites derived from the phenylalanine and tyrosine pathway. They contribute to many developmental processes as well as plant responses against biotic and abiotic stress responses .

Scientific Research Applications

Enzymatic Characterization and Biosynthesis

  • Hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT) is a key enzyme in synthesizing a wide range of amides including N-(4-Hydroxycinnamoyl)tyrosine. It demonstrates broad substrate specificity and is crucial in amide biosynthesis in plants like tobacco and potato (Negrel & Javelle, 1997).

Role in Plant Growth and Stress Response

  • Hydroxycinnamic acid amides (HCAAs), including compounds like this compound, are significant in plant growth, development, and responses to stress such as senescence and drought. Their biosynthesis involves enzymes from the phenylalanine and tyrosine pathway, highlighting their importance in plant physiology (Macoy et al., 2015).

Inhibition and Enzyme Interactions

  • This compound analogs serve as competitive inhibitors for THT, indicating potential applications in regulating enzyme activity. This property is significant in understanding enzyme interactions and could be relevant in agricultural or pharmaceutical research (Negrel & Javelle, 2001).

Induction by Environmental Factors

  • THT, involved in the synthesis of this compound, shows induction in response to environmental factors like UV-C radiation and wounding in plants like Capsicum annuum. This suggests a role in plant defense mechanisms (Back et al., 2001).

Microbial Production

  • Hydroxycinnamoyl anthranilates, structurally related to this compound, have been produced in microbes like Escherichia coli. This research suggests the potential for microbial production of similar compounds, offering sustainable alternatives for compound synthesis (Eudes et al., 2013).

Antioxidant and Antimicrobial Activities

  • This compound derivatives show significant antioxidant and anti-tyrosinase activities. These properties indicate potential applications in pharmaceuticals and cosmetics, especially in formulations targeting oxidative stress and skin health (Chochkova et al., 2013), (Georgiev et al., 2013).

Applications in Plant Defense

  • Studies on transgenic tobacco show that elevated levels of enzymes like THT and tyrosine decarboxylase, which are involved in this compound synthesis, enhance the accumulation of defense compounds. This suggests a role in plant defense strategies against pathogens (Hagel & Facchini, 2005).

Potential in Lipid Oxidation Prevention

  • Clovamide derivatives, related to this compound, exhibit potent antioxidative potential against lipid peroxidation. This hints at possible applications in food preservation and health supplements to combat oxidative stress (Ley & Bertram, 2003).

Influence on Pathogen Resistance in Plants

  • Expression of enzymes related to the synthesis of this compound in plants like potato can lead to accumulation of phenolic compounds, potentially enhancing resistance against pathogens (Landtag et al., 2002).

Future Directions

There is a need to specifically investigate the role of many HCAAs, including N-(4-Hydroxycinnamoyl)tyrosine, in view of plant molecular biology since it is still not fully conceptualized and explained at present . Future research could focus on the biosynthesis, physiology, and functions of HCAA accumulation in plants during plant growth and development as well as in response to senescence and drought stress .

Mechanism of Action

Target of Action

N-(4-Hydroxycinnamoyl)tyrosine is a derivative of tyrosine It’s known that tyrosine derivatives play significant roles in various biological processes, including plant growth and development .

Mode of Action

It’s known that hydroxycinnamic acid derivatives, including this compound, are secondary metabolites derived from the phenylalanine and tyrosine pathway . They contribute to many developmental processes as well as plant responses against biotic and abiotic stress responses .

Biochemical Pathways

This compound is involved in the phenylalanine and tyrosine metabolic pathway . Key enzymes in this pathway include Phenylalanine ammonia lyase (PAL), 4-coumarate CoA ligase (4CL), hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl) transferase (THT), and tyrosine decarboxylase (TyDC) . These enzymes are essential for the biosynthesis of hydroxycinnamic acid amides, including this compound .

Pharmacokinetics

It’s known that this compound has been detected in various foods, such as cocoa and cocoa products, cocoa beans, and cocoa powder . This suggests that it can be absorbed into the body through dietary intake.

Result of Action

Hydroxycinnamic acid derivatives, including this compound, are known to have antioxidant properties . They also contribute to many developmental processes and plant responses against biotic and abiotic stress responses .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, plant growth and developmental processes, including flower development, senescence, sexual differentiation, plant defense, tuberization, cell division, cyto-morphogenesis cell wall cross-linking, and stress responses, can affect the accumulation of specific hydroxycinnamic acid amides .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-Hydroxycinnamoyl)tyrosine involves the reaction of tyrosine with 4-hydroxycinnamic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "Tyrosine", "4-hydroxycinnamic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Solvents (e.g. dichloromethane, methanol)" ], "Reaction": [ "Dissolve tyrosine and 4-hydroxycinnamic acid in a suitable solvent.", "Add DCC and DMAP to the reaction mixture and stir at room temperature for several hours.", "Isolate the product by filtration or extraction and purify by recrystallization or chromatography.", "Characterize the product by spectroscopic methods such as NMR and mass spectrometry." ] }

CAS RN

77201-66-2

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propanoic acid

InChI

InChI=1S/C18H17NO5/c20-14-6-1-12(2-7-14)5-10-17(22)19-16(18(23)24)11-13-3-8-15(21)9-4-13/h1-10,16,20-21H,11H2,(H,19,22)(H,23,24)/b10-5+/t16-/m0/s1

InChI Key

LEEDEKWKJVUWGA-YKXBDCQTSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC=C(C=C2)O)O

SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C=CC2=CC=C(C=C2)O)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C=CC2=CC=C(C=C2)O)O

sequence

Y

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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